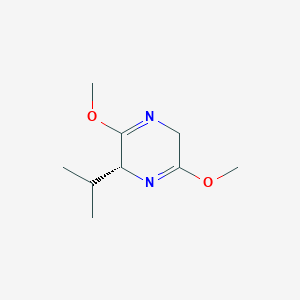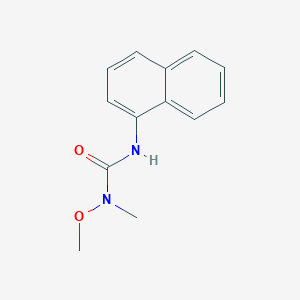
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is also known as N-methyl-N-(1-naphthyl) urea and is abbreviated as MNNU.
Mechanism of Action
MNNU inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by other signaling molecules, thereby inhibiting its downstream signaling pathways. The inhibition of PKC activity by MNNU has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNNU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNNU has also been shown to inhibit the replication of viruses such as HIV and HCV. It has been suggested that MNNU could be used as a potential therapeutic agent for the treatment of cancer and viral infections.
Advantages and Limitations for Lab Experiments
MNNU has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNNU is also soluble in organic solvents, which makes it suitable for use in various assays. However, MNNU has some limitations, such as its low water solubility and potential toxicity at high concentrations. Care should be taken when handling MNNU to avoid exposure to skin and eyes.
Future Directions
There are several future directions for the use of MNNU in scientific research. One potential application is in the development of novel anticancer and antiviral therapies. MNNU could also be used as a tool to study the role of PKC in various cellular processes. Further research is needed to explore the potential applications of MNNU and to optimize its activity and selectivity.
Synthesis Methods
The synthesis of MNNU involves the reaction of 1-naphthyl isocyanate with N-methyl-N-(2-hydroxyethyl) amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of MNNU is around 70-80%, and the purity can be improved by recrystallization.
Scientific Research Applications
MNNU has been widely used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by MNNU has been shown to have anticancer and antiviral effects.
properties
CAS RN |
102613-40-1 |
|---|---|
Product Name |
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H14N2O2/c1-15(17-2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) |
InChI Key |
DACLSIFKQIYBEU-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
Canonical SMILES |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
Other CAS RN |
102613-40-1 |
synonyms |
1-Methoxy-1-methyl-3-(1-naphtyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
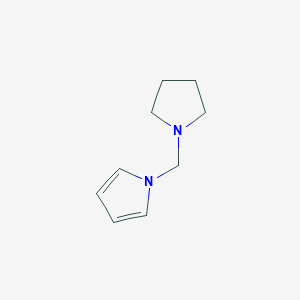
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)

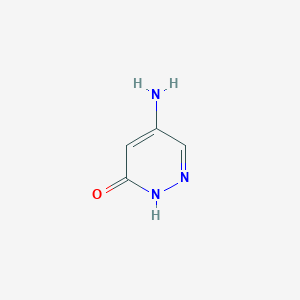
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
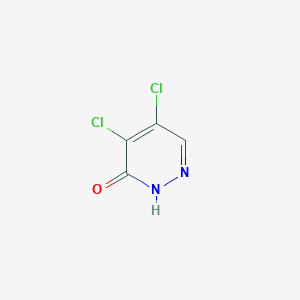

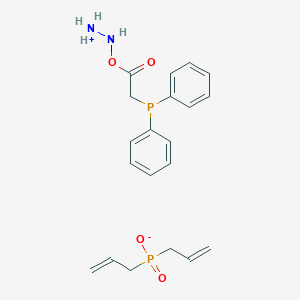


![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)

